molecular formula C12H15BrO2 B6201920 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one CAS No. 1402889-97-7

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one

Cat. No.: B6201920
CAS No.: 1402889-97-7
M. Wt: 271.2
InChI Key:
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Description

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a derivative of phenol, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxy group on the phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one typically involves the bromination of 3-tert-butyl-2-hydroxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanone.

    Reduction: Formation of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanol.

    Substitution: Formation of 1-(5-amino-3-tert-butyl-2-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both the bromine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

1402889-97-7

Molecular Formula

C12H15BrO2

Molecular Weight

271.2

Purity

95

Origin of Product

United States

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